Methyl 1-(azetidine-3-carbonyl)azetidine-3-carboxylate;2,2,2-trifluoroacetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

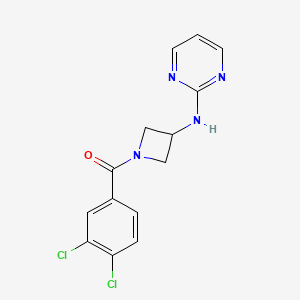

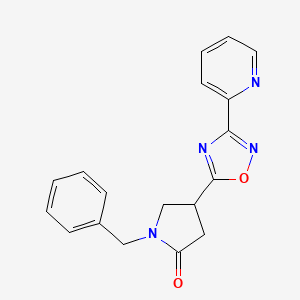

“Methyl 1-(azetidine-3-carbonyl)azetidine-3-carboxylate;2,2,2-trifluoroacetic acid” is a chemical compound with the CAS Number: 2361645-34-1 . It has a molecular weight of 312.25 . The compound is stored at room temperature and is in the form of an oil .

Synthesis Analysis

Azetidines, such as this compound, can be synthesized using the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction . This compound can also be prepared by reductive amination of cycloheptanone with 3-azetidine carboxylic acid .Molecular Structure Analysis

The InChI code for this compound is 1S/C9H14N2O3.C2HF3O2/c1-14-9(13)7-4-11(5-7)8(12)6-2-10-3-6;3-2(4,5)1(6)7/h6-7,10H,2-5H2,1H3;(H,6,7) .Chemical Reactions Analysis

The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .Physical And Chemical Properties Analysis

This compound is an oil and is stored at room temperature . Its density is 1.072 g/mL at 25 °C .Scientific Research Applications

Synthesis and Analogues

Methyl 1-(azetidine-3-carbonyl)azetidine-3-carboxylate and its derivative, 2,2,2-trifluoroacetic acid, are involved in the synthesis of novel compounds and analogues, contributing to a wide range of applications in scientific research. For instance, the synthesis of 2-carboxy-4-methylazetidine, an isomeric analog of dl-proline, demonstrates the use of azetidine compounds in creating novel peptide structures. This process involves reactions that yield practical yields of the title compound, highlighting its potential in peptide synthesis and modification (Soriano, Podraza, & Cromwell, 1980).

Catalytic Applications

The application of 2,2,2-trifluoroacetic acid (TFA) in catalyzing multi-component coupling reactions demonstrates its role in synthesizing medicinally important derivatives. Specifically, TFA-promoted reactions involving N-substituted aziridines, arynes, and water have yielded N-aryl β-amino alcohol derivatives, showcasing TFA's utility in creating compounds with potential medicinal benefits (Roy, Baviskar, & Biju, 2015).

Radiopharmaceutical Synthesis

Methyl 1-(azetidine-3-carbonyl)azetidine-3-carboxylate derivatives have been used in the synthesis of novel ligands for nicotinic receptors, such as the synthesis of 3-[(2S)-azetidin-2-ylmethoxy]-5-[11C]-methylpyridine via a Stille coupling. The application of TFA in the deprotection step of this synthesis process illustrates its importance in the production of radiopharmaceuticals, contributing to advancements in imaging and therapy (Karimi & Långström, 2002).

Plant Physiology and Metabolic Studies

Azetidine-2-carboxylic acid, a compound related to the discussed azetidine derivatives, has been used to explore the relationship between protein synthesis and ion transport in plant physiology. Its effects on ion uptake and release in barley roots highlight the utility of azetidine derivatives in studying fundamental biological processes, offering insights into the mechanisms underlying plant growth and development (Pitman, Wildes, Schaefer, & Wellfare, 1977).

Safety and Hazards

Future Directions

Azetidines are important four-membered heterocycles used in organic synthesis and medicinal chemistry . The chemistry of azetidines has attracted major attention in organic synthesis . Future research may focus on the discovery of new reaction protocols that overcome some long-standing challenges within this field of research .

properties

IUPAC Name |

methyl 1-(azetidine-3-carbonyl)azetidine-3-carboxylate;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O3.C2HF3O2/c1-14-9(13)7-4-11(5-7)8(12)6-2-10-3-6;3-2(4,5)1(6)7/h6-7,10H,2-5H2,1H3;(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPZAEDFNSOZEPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CN(C1)C(=O)C2CNC2.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15F3N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1-(azetidine-3-carbonyl)azetidine-3-carboxylate;2,2,2-trifluoroacetic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-(4-methoxyphenyl)ethanone](/img/structure/B2450330.png)

![3-(1,3-benzodioxol-5-yl)-5-(4-chlorobenzyl)-8-fluoro-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2450335.png)

![2,5-Difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2450341.png)

![3-[(4-Bromophenyl)sulfanyl]-1-(2-naphthyl)-1-propanone](/img/structure/B2450342.png)